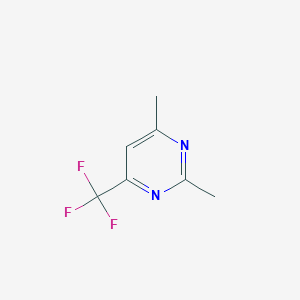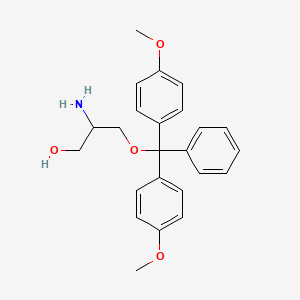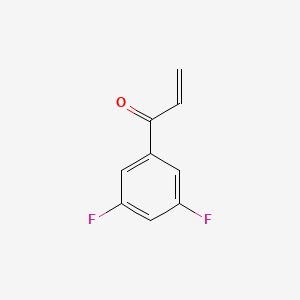
1-(3,5-Difluorophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Difluorophenyl)prop-2-en-1-one is a fluorinated organic compound with the molecular formula C9H6F2O. It is a derivative of chalcone, characterized by the presence of a 3,5-difluorophenyl group attached to a prop-2-en-1-one moiety.
Méthodes De Préparation
The synthesis of 1-(3,5-Difluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,5-difluorobenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance yield and purity while minimizing production costs .
Analyse Des Réactions Chimiques
1-(3,5-Difluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
1-(3,5-Difluorophenyl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anti-inflammatory and anticancer properties.
Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 1-(3,5-Difluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound inhibits neutrophilic inflammation by modulating the MAPK and Akt pathways. This modulation affects the production of superoxide anions and elastase release, which are key factors in the inflammatory response .
Comparaison Avec Des Composés Similaires
1-(3,5-Difluorophenyl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-(3,5-Difluorophenyl)ethanone: This compound is structurally similar but lacks the prop-2-en-1-one moiety.
1-(4-Fluorophenyl)prop-2-en-1-one: This compound has a single fluorine atom and exhibits different reactivity and properties compared to this compound.
The uniqueness of this compound lies in its dual fluorine substitution, which imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C9H6F2O |
|---|---|
Poids moléculaire |
168.14 g/mol |
Nom IUPAC |
1-(3,5-difluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H6F2O/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5H,1H2 |
Clé InChI |
OLGJBEOEYFFBBC-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)C1=CC(=CC(=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


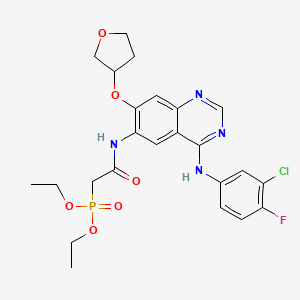
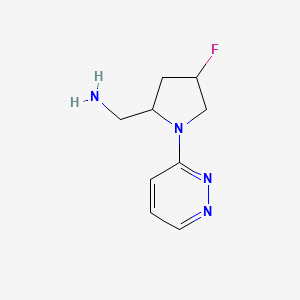
![4-(2-Chloroimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B15220640.png)

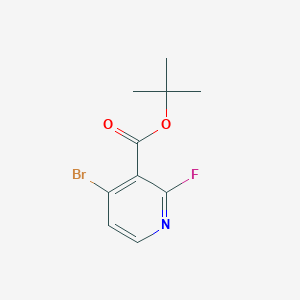
![7-Methyl-4-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B15220667.png)
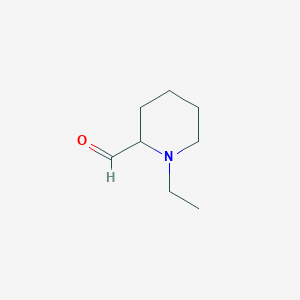
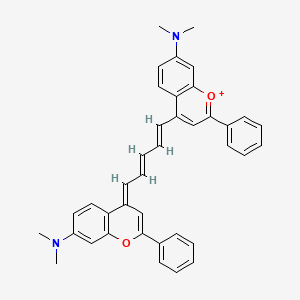
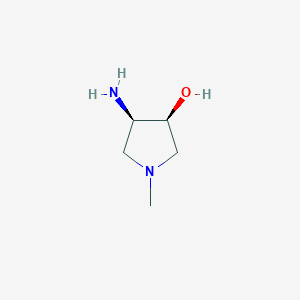
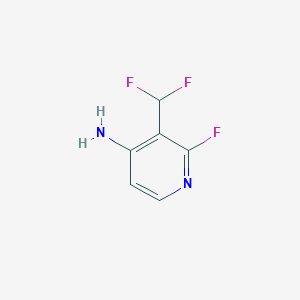
![tert-Butyl (R)-8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B15220693.png)
![3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B15220702.png)
